molecular formula C9H12O4 B1583340 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 2231-66-5

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No. B1583340
Key on ui cas rn: 2231-66-5
M. Wt: 184.19 g/mol
InChI Key: XPGWFAZUEHWZIR-UHFFFAOYSA-N
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Patent
US09365520B2

Procedure details

Morpholine (261 mg, 261 μL, 2.99 mmol) and acetic acid (200 mg, 191 μL, 3.32 mmol) were added to a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (24.0 g, 166.17 mmol) in acetone (120 g) at room temperature under argon atmosphere, and the mixture was stirred at room temperature for 18 hr. The reaction mixture was concentrated under reduced pressure. To the obtained residue was added saturated aqueous sodium hydrogencarbonate solution (200 mL), and the mixture was extracted with toluene (200 mL). The organic layer was washed with 10% brine (200 mL), and the solvent was evaporated under reduced pressure to give 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione as a white solid. The obtained white solid was subjected to azeotropy with toluene (100 mL) (×2).
Quantity
261 μL
Type
reactant
Reaction Step One
Quantity
191 μL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[CH2:6][CH2:5]OCC1.[C:7](O)(=O)C.[CH3:11][C:12]1([CH3:20])[O:17][C:16](=[O:18])[CH2:15][C:14](=[O:19])[O:13]1>CC(C)=O>[C:5](=[C:15]1[C:16](=[O:18])[O:17][C:12]([CH3:20])([CH3:11])[O:13][C:14]1=[O:19])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
261 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
191 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
24 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
120 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added saturated aqueous sodium hydrogencarbonate solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with 10% brine (200 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)=C1C(OC(OC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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